molecular formula C20H24N2O2 B4391038 2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE

2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4391038
M. Wt: 324.4 g/mol
InChI Key: CHCMZRXPZTWDPN-UHFFFAOYSA-N
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Description

2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzimidazole core with methoxymethyl and methylphenoxybutyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzimidazole with a suitable alkylating agent, followed by the introduction of the methoxymethyl and methylphenoxybutyl groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(methoxymethyl)-4-(pyridin-2-yl)morpholine: Shares the methoxymethyl group but has a different core structure.

    2-(4-methylphenoxy)ethanol: Contains the methylphenoxy group but lacks the benzimidazole core.

Uniqueness

2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-9-3-6-12-19(16)24-14-8-7-13-22-18-11-5-4-10-17(18)21-20(22)15-23-2/h3-6,9-12H,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCMZRXPZTWDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(METHOXYMETHYL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE

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